2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid
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Overview
Description
The compound “2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid” is a complex organic molecule. It features multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of the compound H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH Trifluoroacetate are the Matrix Metalloproteinases (MMPs), specifically MMP-2, MMP-7, and MMP-9 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in tissue remodeling, embryogenesis, and disease processes such as cancer metastasis and arthritis .
Mode of Action
The compound interacts with its targets (MMP-2, MMP-7, and MMP-9) by serving as a substrate that is cleaved by these enzymes . The cleavage rates for MMP-2, MMP-7, and MMP-9 have been determined to be 61,000 ± 4,000 M⁻¹s⁻¹, 22,000 ± 3,000 M⁻¹s⁻¹, and 49,000 ± 3,000 M⁻¹s⁻¹ respectively .
Biochemical Pathways
The compound’s interaction with MMPs affects the biochemical pathways related to the degradation of extracellular matrix proteins. By serving as a substrate for MMPs, it potentially influences the balance between the synthesis and degradation of extracellular matrix components. This can have downstream effects on processes such as cell migration, angiogenesis, and tissue remodeling .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which the MMPs are acting. For example, in a disease context such as cancer, the compound’s cleavage by MMPs could potentially influence the tumor microenvironment by affecting extracellular matrix remodeling, thereby influencing processes such as tumor growth, angiogenesis, and metastasis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the activity of MMPs can be regulated by factors such as pH, temperature, and the presence of specific ions or cofactors. Additionally, the compound’s stability could be affected by factors such as pH and temperature, as well as the presence of proteases that could potentially degrade it. The compound’s efficacy could also be influenced by factors such as the concentration of MMPs and the presence of other competing substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reaction conditions. The process often starts with the protection of functional groups to prevent unwanted reactions. Subsequent steps involve the formation of peptide bonds between amino acid residues, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds may involve automated peptide synthesizers, which can efficiently handle the repetitive nature of peptide bond formation. The process is scaled up by optimizing reaction conditions and using high-purity reagents to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the synthesis of specialized materials or as a catalyst.
Comparison with Similar Compounds
Similar Compounds
Peptides: Short chains of amino acids with similar structures.
Proteins: Larger, more complex molecules with similar functional groups.
Synthetic Polymers: Man-made molecules with repeating units similar to amino acid residues.
Uniqueness
This compound’s uniqueness lies in its specific sequence of amino acid residues and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62N8O12.C2HF3O2/c1-20(2)14-25(34(54)43-27(16-23-9-11-24(50)12-10-23)36(56)45-28(18-48)33(53)41-17-31(51)52)42-37(57)29(19-49)46-35(55)26(15-21(3)4)44-38(58)30-8-7-13-47(30)39(59)32(40)22(5)6;3-2(4,5)1(6)7/h9-12,20-22,25-30,32,48-50H,7-8,13-19,40H2,1-6H3,(H,41,53)(H,42,57)(H,43,54)(H,44,58)(H,45,56)(H,46,55)(H,51,52);(H,6,7)/t25-,26-,27-,28-,29-,30-,32-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIPYBISAHJFBL-TYXFFDKISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63F3N8O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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